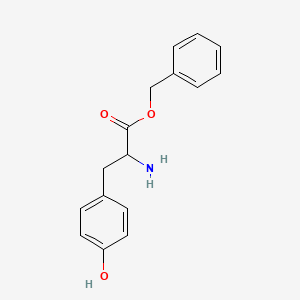

H-TYR-OBZL

Description

Significance of L-Amino Acid Benzyl (B1604629) Esters in Organic and Peptide Chemistry

L-amino acid benzyl esters are widely recognized as important synthetic intermediates. Their significance stems primarily from the role of the benzyl ester group as a protecting group for the carboxyl function of amino acids ontosight.aiunimi.it. This protection is essential in peptide synthesis, where the formation of amide bonds requires controlled reactivity of both the amino and carboxyl termini of amino acids. By blocking the carboxyl group, the benzyl ester prevents unwanted side reactions, such as self-condensation or reaction with coupling reagents in an undesirable manner ontosight.aiontosight.ai.

The benzyl ester group can be readily removed under mild conditions, typically through catalytic hydrogenation, which cleaves the ester linkage to regenerate the free carboxylic acid ontosight.ai. This facile deprotection is a key advantage, allowing for the selective manipulation of amino acids during multi-step syntheses. Beyond peptide synthesis, L-amino acid benzyl esters are also employed in the construction of more complex chiral molecules of non-peptide nature, leveraging their availability in enantiomerically pure forms from the "chiral pool" unimi.it.

Research has explored the impact of different ester groups, including benzyl esters, on enzymatic polymerization of amino acids using catalysts like papain. Studies have shown that the benzyl ester group can enhance substrate affinity and broaden the substrate specificity of the enzyme catalyst in chemoenzymatic copolymerization acs.org. The efficiency of polymerization for alanine (B10760859) and glycine (B1666218) benzyl esters, for instance, was found to be significantly greater compared to other esters acs.org.

Historical Context of H-TYR-OBZL in Peptide Synthesis Methodologies

The use of protecting groups, including benzyl-based protection, has a long history in peptide synthesis. Early methods in solution-phase peptide synthesis relied on strategies involving the temporary protection of the alpha-amino group and more permanent protection of side chains and the C-terminus. Benzyl esters were utilized for carboxyl protection in these early approaches.

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field, allowing for the automated synthesis of peptides peptide.comcsic.es. In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, which was one of the early strategies in SPPS, benzyl-based groups were commonly used for the more permanent protection of amino acid side chains, including the carboxyl group of the C-terminal amino acid anchored to the resin peptide.com. While the Boc/Bzl strategy is not a truly orthogonal protection scheme due to both protecting groups being acid-labile, the significant difference in the acid strength required for their removal allowed for its practical application peptide.com. Boc groups were removed under moderate acidic conditions, while benzyl-based groups, including benzyl esters, required stronger acids like HF or TFMSA for cleavage peptide.com.

This compound, as the benzyl ester of tyrosine, has been a component in various peptide synthesis strategies. For instance, in the synthesis of phosphotyrosine-containing peptides, protected tyrosine derivatives like Fmoc-Tyr(PO(OBzl)OH)-OH, which incorporates a benzyl group on the phosphate (B84403) and a free carboxyl group, have been frequently employed building blocks in Fmoc solid-phase peptide synthesis (SPPS) csic.essigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov. While this specific derivative has the free carboxyl and a protected hydroxyl, the principle of using benzyl protection for oxygen functionalities (including in esters or side chains) in peptide synthesis is well-established and relevant to the context of this compound. The use of benzyl esters for carboxyl protection in solution-phase synthesis also has historical roots, allowing for fragment condensation approaches .

The preparation of amino acid benzyl esters, including that of tyrosine, has been a subject of research to optimize yields and prevent racemization, particularly for highly racemizable amino acids like tyrosine unimi.it. Studies have investigated different reaction conditions and solvents to achieve enantiomerically pure benzyl esters for use in synthesis unimi.it.

Research findings related to the preparation of amino acid benzyl esters, including tyrosine benzyl ester, highlight the importance of reaction conditions on enantiopurity. For example, a study on the preparation of various L- or D-amino acid benzyl esters, including tyrosine, demonstrated that using cyclohexane (B81311) as a water azeotroping solvent and ethyl acetate (B1210297) for precipitating the tosylate salt yielded enantiomerically pure products unimi.it. In contrast, using toluene (B28343) could lead to partially or totally racemized amino acid benzyl esters unimi.it.

The physical and chemical properties of this compound are relevant to its handling and use in synthesis. Data available indicates properties such as melting point and predicted boiling point and density.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇NO₃ | PubChem uni.lu |

| Molecular Weight | 271.31 g/mol | LookChem lookchem.com |

| Melting Point | 227-230 °C | LookChem lookchem.com |

| Boiling Point | 438.691 °C at 760 mmHg (Predicted) | LookChem lookchem.com |

| Density | 1.222 g/cm³ (Predicted) | LookChem lookchem.com |

These properties influence the choice of reaction conditions and purification methods when utilizing this compound in chemical synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

benzyl 2-amino-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C16H17NO3/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-11,17H2 |

InChI Key |

BVCTWRNVKLXEQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Synthetic Strategies for H Tyr Obzl Preparation

Established Synthetic Pathways for L-Tyrosine Benzyl (B1604629) Ester.

A widely utilized method for the synthesis of L-Tyrosine Benzyl Ester is the Fischer-Speier esterification. This approach typically involves the reaction of L-tyrosine with benzyl alcohol in the presence of an acid catalyst. researchgate.netacademie-sciences.frunimi.itsciencemadness.org Common acid catalysts include p-toluenesulfonic acid (TsOH) and hydrogen chloride (HCl). academie-sciences.frunimi.itsciencemadness.orgresearchgate.net

The reaction is often conducted under reflux conditions in a solvent capable of azeotropically removing the water generated during the esterification, thereby driving the equilibrium towards product formation. researchgate.netunimi.itresearchgate.net Historically, hazardous solvents such as benzene (B151609) and carbon tetrachloride were employed for this purpose. researchgate.netunimi.itresearchgate.net More recent efforts have focused on identifying less toxic alternatives, with cyclohexane (B81311) being reported as an effective solvent for achieving good yields and maintaining enantiomeric purity, particularly when using p-toluenesulfonic acid as the catalyst. researchgate.netunimi.itresearchgate.netnih.gov

Another established method involves the use of gaseous HCl passed through a suspension of L-tyrosine in absolute ethanol (B145695) or methanol, leading to the formation of the corresponding ester hydrochloride salt. academie-sciences.frsciencemadness.orgoup.com

Production of H-TYR-OBZL through N-Protected L-Tyrosine Benzyl Ester Intermediates (e.g., Boc-L-Tyr-OBzl).

This compound can also be synthesized through the deprotection of N-protected L-Tyrosine Benzyl Ester intermediates, commonly N-tert-Butoxycarbonyl-L-tyrosine Benzyl Ester (Boc-L-Tyr-OBzl). nih.govnih.govgoogle.com The synthesis of Boc-L-Tyr-OBzl can be achieved by protecting the amino group of L-tyrosine with a Boc group followed by esterification with benzyl alcohol, or by first benzylating the carboxyl group of L-tyrosine and then introducing the Boc group to the amino function. mtu.edu

The conversion of Boc-L-Tyr-OBzl to this compound involves the removal of the acid-labile Boc protecting group. This deprotection step is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent like dichloromethane (B109758) or dioxane. nih.govrsc.orgnih.goviris-biotech.depeptide.comscispace.commdpi.comresearchgate.net For instance, TFA in dichloromethane is a frequently reported system for Boc deprotection. nih.goviris-biotech.de Alternatively, 4M HCl in dioxane has been shown to be effective. academie-sciences.frresearchgate.net The choice of deprotection conditions, including the specific acid, concentration, solvent, temperature, and reaction time, can influence the yield and purity of the resulting this compound. The inclusion of scavengers, such as thioanisole (B89551) or pentamethylbenzene, during TFA deprotection can be beneficial in suppressing potential side reactions, particularly those involving the sensitive phenolic hydroxyl group of tyrosine. peptide.comscispace.com

Optimization of Reaction Conditions for Enhanced this compound Yield and Purity.

Optimization of the synthetic conditions is crucial for maximizing the yield and purity of this compound. In the Fischer-Speier esterification, the choice of solvent for azeotropic water removal significantly impacts the reaction efficiency and the enantiomeric purity of the product. Using cyclohexane instead of more hazardous solvents like benzene or carbon tetrachloride has been demonstrated to maintain high enantiomeric excess in the preparation of tyrosine benzyl ester tosylate. researchgate.netunimi.itresearchgate.netnih.gov The use of toluene (B28343), in contrast, can lead to notable racemization. researchgate.netunimi.itresearchgate.net

The reaction time and temperature are also critical parameters. For the p-toluenesulfonic acid catalyzed esterification in refluxing cyclohexane, reaction times of around 4 hours or overnight heating are commonly employed to ensure complete conversion and efficient water removal. unimi.itresearchgate.net The amount of acid catalyst used, typically slightly more than a stoichiometric equivalent (e.g., 1.2 equivalents of p-toluenesulfonic acid), also plays a role in reaction rate and completeness. unimi.itresearchgate.net

For Boc deprotection, optimizing the reaction conditions involves balancing the efficiency of protecting group removal with minimizing potential side reactions or degradation of the product. The concentration of the acid, the solvent system, and the reaction time and temperature need to be carefully controlled. For example, TFA deprotection is often conducted at temperatures ranging from 0°C to room temperature for a few hours. rsc.orgnih.gov HCl in dioxane can achieve deprotection within a shorter timeframe, typically 30 minutes to a few hours at room temperature. researchgate.net

Purification and Isolation Methodologies for this compound Salts (e.g., Tosylate, Hydrochloride).

This compound is typically isolated and handled as an acid addition salt due to the basic nature of the free amine. The most common salts are the p-toluenesulfonate (tosylate) and the hydrochloride. researchgate.netacademie-sciences.frunimi.itresearchgate.netnih.govCurrent time information in Bangalore, IN.

When prepared via the Fischer-Speier method using p-toluenesulfonic acid, the L-Tyrosine Benzyl Ester p-toluenesulfonate salt often precipitates directly from the reaction mixture upon cooling and the addition of a less polar solvent such as diethyl ether or ethyl acetate (B1210297). researchgate.netunimi.itresearchgate.net The solid salt is then collected by filtration and can be washed with the same solvent to remove residual impurities. unimi.itresearchgate.net Further purification can be achieved through recrystallization from suitable solvent combinations, such as methanol-ether, to enhance purity. oup.com

H Tyr Obzl As a Core Building Block in Peptide Synthesis

Application of H-TYR-OBZL in Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS) involves the coupling of amino acids or peptide fragments in a homogeneous solution. This compound is applicable in LPPS, particularly in stepwise chain elongation or fragment condensation approaches. LPPS requires careful management of protecting groups to ensure the solubility of intermediates and to facilitate purification steps. The stepwise solution-synthesis procedure has been successfully employed for the synthesis of peptides, and its applicability has been demonstrated in the synthesis of peptides like oxytocin. thieme-connect.deresearchgate.net Another application of this strategy is the preparation of peptide fragments used as building blocks for larger peptides and proteins. thieme-connect.de In LPPS, the C-terminal carboxyl group of peptide fragments is typically protected throughout the chain-building process. thieme-connect.debachem.com

LPPS involves the protection of amino, carboxyl, and side-chain groups of amino acids to ensure precise peptide bond formation and sequence, followed by the removal of protecting groups and separation of unbonded amino acids. researchgate.net This process begins with the coupling of two amino acids in solution, and the cycle is repeated until the desired peptide length is achieved. researchgate.net While solid-phase peptide synthesis (SPPS) offers advantages in terms of using excess reagents and simplified washing, LPPS remains relevant, especially for the synthesis of smaller peptides or for preparing protected peptide segments for subsequent ligation. thieme-connect.depeptide.com

Strategic Considerations for this compound Incorporation in Peptide Chain Elongation

Strategic considerations for incorporating this compound into a growing peptide chain involve the careful selection of protecting groups and coupling methodologies. The free amino group of this compound is available for coupling with the activated carboxyl group of the preceding amino acid or peptide fragment. The benzyl (B1604629) ester protects the C-terminal carboxyl group throughout the chain elongation process. bachem.com

Orthogonal Protecting Group Schemes Facilitating this compound Integration

Orthogonal protecting group strategies are fundamental in peptide synthesis to allow for the selective deprotection of specific functional groups at different stages of the synthesis without affecting other protected moieties. iris-biotech.debiosynth.com For this compound, which has a free alpha-amino group, a protected carboxyl group (benzyl ester), and a potentially reactive tyrosine side chain, orthogonal protection is key.

In typical peptide synthesis, a temporary protecting group is used for the alpha-amino group of the incoming amino acid to prevent uncontrolled oligomerization. peptide.com Common temporary N-alpha protecting groups include Boc and Fmoc. peptide.com The benzyl ester on the carboxyl group of this compound is considered a permanent protecting group in some schemes, removed at the final cleavage step. ekb.eg

The tyrosine side chain's phenolic hydroxyl group often requires protection. The benzyl (Bzl) ether is a frequently used protecting group for the tyrosine side chain (Tyr(Bzl)). peptide.comekb.eguwec.edu This benzyl ether is generally stable to the conditions used for removing N-alpha Boc or Fmoc groups but can be cleaved by strong acids like HF or by catalytic hydrogenation. ekb.eguwec.edu

An orthogonal protecting group scheme ensures that the removal of the N-alpha protecting group does not affect the benzyl ester or the benzyl ether side-chain protection on tyrosine. For example, in Boc chemistry, the Boc group is removed by relatively mild acid treatment (e.g., TFA), while the benzyl ester and benzyl ether are more stable to these conditions but are cleaved by stronger acids like HF. uwec.edu In Fmoc chemistry, the Fmoc group is removed by a base (e.g., piperidine), which does not affect the acid-labile benzyl ester or benzyl ether. iris-biotech.debiosynth.com This orthogonality allows for the stepwise elongation of the peptide chain by selectively deprotecting the N-terminus for the next coupling step while maintaining the protection on the C-terminus and the tyrosine side chain.

Challenges and Mitigation Strategies in Peptide Coupling with this compound

Peptide coupling reactions involving amino acids, including those with protected side chains like this compound (or its side-chain protected derivative), can face challenges such as incomplete coupling and racemization. thieme-connect.deacs.org

Incomplete coupling can occur due to steric hindrance, the nature of the amino acids being coupled, or inefficient activation of the carboxyl component. Using excess activated amino acid and coupling reagents can help drive the reaction to completion in LPPS. thieme-connect.de The efficiency of stepwise elongation in solution can decrease with increasing chain length, partly due to the decreasing solubility of protected peptide intermediates. thieme-connect.de

Racemization, the conversion of a chiral amino acid from its L-configuration to the D-configuration, is a significant concern in peptide synthesis, as it can lead to the formation of diastereomers that are difficult to separate and can affect the biological activity of the peptide. thieme-connect.demdpi.comresearchgate.net Racemization is particularly prone to occur at the C-terminal activated amino acid residue during coupling. researchgate.net The mechanism often involves the formation of an oxazol-5(4H)-one intermediate. thieme-connect.deresearchgate.net

Strategies to mitigate racemization include the careful selection of coupling reagents and the use of racemization suppressing additives. researchgate.net Urethane-protected amino acids, such as those with Boc or Fmoc groups on the alpha-amine, are known to suppress racemization during activation and coupling. nih.gov The choice of coupling reagent system (e.g., carbodiimides in combination with additives like HOBt or HOAt, or uronium/phosphonium (B103445) salts) plays a crucial role in minimizing racemization. acs.orgmdpi.comresearchgate.net For example, uronium-based coupling reagents like HATU or HBTU are often used and can be effective in minimizing racemization, especially when used with appropriate bases like DIPEA. mdpi.comsigmaaldrich.com

While this compound itself has a free alpha-amino group, it would typically be used in a coupling reaction as the amine component, reacting with an N-alpha-protected amino acid or peptide acid. Racemization is more likely to occur with the activated carboxyl component. However, the presence of the tyrosine side chain, even when protected, can influence the coupling reaction and potential side reactions. The selection of appropriate coupling conditions, including solvent, temperature, and reaction time, is also critical for achieving efficient coupling with minimal racemization.

Protecting Group Chemistry of the C Terminal Benzyl Ester Obzl in H Tyr Obzl Derivatives

Comparative Analysis of C-Terminal Benzyl (B1604629) Ester Stability in Diverse Chemical Environments.

Benzyl esters exhibit varying degrees of stability depending on the chemical environment. They are generally stable under moderate basic conditions and to nucleophiles wiley-vch.de. However, their stability is significantly affected by acidic conditions and catalytic hydrogenation wiley-vch.degcwgandhinagar.com.

In the context of peptide synthesis, particularly in the Boc/Benzyl strategy, benzyl-based protecting groups, including benzyl esters, are considered more permanent protecting groups compared to the temporary Boc group peptide.com. While both are acid-labile, benzyl esters typically require stronger acidic conditions for cleavage than the Boc group peptide.com. For instance, the Boc group can often be removed with moderate concentrations of trifluoroacetic acid (TFA) (e.g., 50% in DCM), whereas benzyl esters may require very strong acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA) for complete removal peptide.com.

The introduction of substituents on the phenyl ring of the benzyl ester can alter its acid stability. Electron-donating groups like a 4-methoxy group can increase acid lability, while electron-withdrawing groups like chloro or nitro substituents can increase stability compared to the unsubstituted benzyl ester thieme-connect.de.

Benzyl esters are generally stable to conditions used for removing Fmoc groups, such as treatment with piperidine (B6355638) highfine.com.

Here is a summary of the relative stability of benzyl esters in different chemical environments:

| Chemical Environment | Stability of Benzyl Ester | Notes | Source |

| Moderate Basic Conditions | Stable | wiley-vch.de | |

| Nucleophiles | Stable | wiley-vch.de | |

| Moderate Acid (e.g., 50% TFA) | Partially removed | More resistant than Boc group | peptide.comiris-biotech.de |

| Strong Acid (e.g., HF, TFMSA) | Cleaved | Conditions for final deprotection in Boc chemistry | peptide.compeptide.comgoogle.com |

| Catalytic Hydrogenation (H₂/Pd) | Cleaved | Common deprotection method | libretexts.orggcwgandhinagar.com |

| Piperidine (Fmoc removal) | Stable | Compatible with Fmoc chemistry | highfine.com |

| 1% TFA/DCM | Stable | Conditions for removing 2-phenylisopropyl esters | peptide.compeptide.com |

| Palladium catalyst (Allyl removal) | Stable | Compatible with allyl ester removal | peptide.compeptide.com |

Methodologies for Selective Deprotection of the Benzyl Ester

Selective deprotection of the benzyl ester is a critical step to obtain the free carboxylic acid without affecting other protecting groups or the peptide chain itself. Two primary methods are commonly employed: catalytic hydrogenation and acid-mediated cleavage.

Catalytic Hydrogenation for Benzyl Ester Removal.

Catalytic hydrogenation is a widely used and generally mild method for cleaving benzyl esters libretexts.orggcwgandhinagar.com. This method involves treating the protected peptide with hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C) libretexts.orggcwgandhinagar.com. The reaction cleaves the benzylic C-O bond, yielding the free carboxylic acid and toluene (B28343) libretexts.org.

The reaction can be carried out at normal temperature and pressure highfine.com. Various hydrogen donors can be used, including hydrogen gas, cyclohexadiene, 1,4-cyclohexadiene, ammonium (B1175870) formate, and formic acid highfine.com. The use of the latter four reagents is sometimes referred to as transfer hydrogenation highfine.comrsc.org. Transfer hydrogenation with cyclohexene (B86901) and Pd/C is reported as a convenient method for removing C-terminal benzyl esters rsc.org.

Catalytic hydrogenation is effective for removing both N-benzyloxycarbonyl (Z or Cbz) groups and benzyl esters simultaneously publish.csiro.au. However, this method can be problematic in the presence of sulfur-containing amino acid residues (such as cysteine or methionine) due to catalyst poisoning publish.csiro.au. Additionally, certain other protecting groups, like benzyl ethers on tyrosine or serine, and nitro groups on arginine, can also be removed by catalytic hydrogenation, although often requiring longer reaction times or freshly prepared catalysts rsc.org. The tert-butoxycarbonyl (Boc) group is generally stable to catalytic hydrogenolysis highfine.com.

Acid-Mediated Cleavage of the Benzyl Ester (e.g., TFA, HF, Acetic Acid).

Acid-mediated cleavage is another common method for removing benzyl esters, particularly in Boc chemistry where strong acids are used for final deprotection and cleavage from the resin peptide.comgoogle.com. Strong acids such as anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr) in acetic acid are typically employed peptide.comgoogle.compublish.csiro.au.

While TFA is used for Boc removal, it generally only partially removes benzyl esters peptide.comiris-biotech.de. Stronger acids are needed for complete cleavage peptide.com. For example, HBr in cold acetic acid can effectively remove benzyl esters gcwgandhinagar.com.

Acidolysis of benzyl esters proceeds via a carbocation intermediate highfine.com. This can lead to side reactions, particularly alkylation of sensitive amino acid residues google.comgoogle.com. The addition of scavengers is often necessary to minimize these side reactions google.comgoogle.com.

The stability of benzyl esters to acid is higher than that of Boc groups, which allows for the selective removal of Boc in the presence of benzyl esters using milder acidic conditions peptide.com. However, the strong acid conditions required for complete benzyl ester cleavage will also remove Boc and other acid-labile protecting groups jku.at.

A comparative overview of deprotection methods for benzyl esters:

| Method | Conditions | Advantages | Disadvantages | Source |

| Catalytic Hydrogenation | H₂/Pd (or transfer hydrogenation) | Mild, often simultaneous Z removal | Catalyst poisoning by sulfur; can cleave other benzyl-based groups; not compatible with olefins or halogens highfine.com | libretexts.orggcwgandhinagar.comhighfine.comrsc.orgpublish.csiro.au |

| HBr in Acetic Acid | Cold CH₃COOH | Effective cleavage | Can lead to side reactions; relatively resistant compared to Z group publish.csiro.au | gcwgandhinagar.compublish.csiro.au |

| HF | Anhydrous HF | Strong cleavage | Very strong acid, requires specialized equipment; significant side reactions google.comgoogle.com | peptide.comgoogle.com |

| TFMSA | TFMSA | Strong cleavage | Strong acid; potential for side reactions | peptide.com |

| TFA | Moderate concentrations (e.g., 50%) | Removes Boc selectively | Only partial removal of benzyl ester | peptide.comiris-biotech.de |

Orthogonality and Compatibility of the Benzyl Ester with Other Amino Acid Protecting Groups.

Orthogonality in protecting group chemistry refers to the ability to remove one protecting group selectively in the presence of others using different chemical conditions iris-biotech.denih.gov. Compatibility means that the presence of one protecting group does not interfere with the introduction or removal of another .

In the classic Boc/Benzyl strategy for peptide synthesis, the C-terminal benzyl ester is often used in conjunction with Boc for Nα-protection and various benzyl-based or other acid-labile groups for side-chain protection peptide.comresearchgate.net. While the Boc/Benzyl combination is widely used, it is not considered truly orthogonal because both protecting groups are acid-labile peptide.comiris-biotech.de. However, they exhibit modulated lability, meaning they have different degrees of stability to acid jku.at. Boc is significantly more acid-labile than the benzyl ester, allowing for its selective removal with milder acid conditions (e.g., 50% TFA) while leaving the benzyl ester largely intact peptide.comiris-biotech.de. The benzyl ester and other permanent side-chain benzyl-based protecting groups are then removed simultaneously using stronger acid conditions (e.g., HF or TFMSA) at the final cleavage step peptide.com.

The benzyl ester is generally orthogonal to protecting groups removed by base, such as the Fmoc group used for Nα-protection in Fmoc chemistry highfine.comiris-biotech.de. Fmoc is cleaved by treatment with a base like piperidine, conditions under which the benzyl ester is stable highfine.comiris-biotech.de. This allows for the use of benzyl esters for C-terminal protection in Fmoc-based solid-phase peptide synthesis, although t-butyl esters are more commonly used as permanent C-terminal protecting groups in this strategy iris-biotech.de.

The benzyl ester is also generally compatible with protecting groups removed by palladium catalysis, such as allyl or Alloc groups peptide.comresearchgate.net. These groups are stable to both acidic conditions (used for Boc removal and benzyl ester cleavage) and basic conditions (used for Fmoc removal), allowing for selective removal using a palladium catalyst peptide.comresearchgate.net.

Here's a table summarizing the orthogonality/compatibility of the benzyl ester with common protecting groups:

| Other Protecting Group | Type of Removal | Orthogonality/Compatibility | Notes | Source |

| Boc (Nα) | Acid | Modulated Lability | Boc is more acid-labile, allowing selective removal with weaker acid. Both removed by strong acid. | peptide.comiris-biotech.dejku.at |

| Fmoc (Nα) | Base | Orthogonal | Benzyl ester is stable to basic conditions. | highfine.comiris-biotech.de |

| Allyl/Alloc | Pd catalysis | Orthogonal | Benzyl ester is stable to Pd catalysis conditions. | peptide.comresearchgate.net |

| tBu (side chain/C-term) | Acid | Modulated Lability | Similar acid lability to benzyl ester, often removed together by strong acid. | iris-biotech.de |

| Z (Nα) | Hydrogenolysis | Not Orthogonal | Both removed by catalytic hydrogenation. | gcwgandhinagar.compublish.csiro.au |

Potential Side Reactions During Benzyl Ester Deprotection (e.g., Tyrosine Side-Chain Alkylation).

The deprotection of benzyl esters, particularly under acidic conditions, can lead to several undesired side reactions. One significant concern, especially relevant for H-TYR-OBZL derivatives and peptides containing tyrosine residues, is the potential for alkylation of the tyrosine side chain google.comgoogle.com.

Acid-mediated cleavage of benzyl esters generates reactive benzyl carbocations highfine.comgoogle.com. These carbocations can react with nucleophilic side chains of certain amino acids, including tyrosine, tryptophan, cysteine, and methionine google.comgoogle.com. In the case of tyrosine, alkylation typically occurs at the ortho position of the phenolic ring bibliomed.org.

The formation of 3-benzyltyrosine is a known side reaction during acidolytic deprotection of peptides containing O-benzyl-protected tyrosine, and this can also occur during the removal of Boc groups due to generated tert-butyl cations google.comnih.gov. Scavengers are commonly added to acid cleavage mixtures to mitigate these alkylation side reactions google.comgoogle.com. Phenols and aromatic ethers are typical scavengers used to react with carbocations and prevent them from alkylating sensitive residues like tyrosine google.com. A mixture of phenol (B47542) and p-cresol (B1678582) has been shown to reduce the acid-catalyzed O to C migration of the benzyl group in tyrosine nih.gov. Using a 7:3 mixture of trifluoroacetic acid and acetic acid has also been reported to suppress the loss of O-benzyl protection and 3-benzyltyrosine formation nih.gov.

While catalytic hydrogenation is generally milder, it can also potentially lead to side reactions in the presence of certain functional groups, such as the reduction of aromatic rings or dehalogenation if halogens are present highfine.comrsc.org. However, it avoids the carbocation-mediated alkylation issues associated with strong acid cleavage google.com.

Another potential side reaction, particularly relevant when the C-terminal amino acid is attached to a solid support via a benzyl ester linkage, is premature cleavage of the peptide chain from the resin followed by cyclization to form diketopiperazines bibliomed.org. This can occur if the second amino acid in the sequence is proline or glycine (B1666218), which favor the cis amide bond configuration necessary for cyclization ub.edu.

Incomplete deprotection of the O-benzyl group on tyrosine has also been observed, potentially due to hydrophobic interactions between the protected tyrosine side chain and adjacent residues in the peptide sequence researchgate.net.

Advanced Synthetic Applications of H Tyr Obzl and Tyrosine Derivatives Featuring Benzyl Moieties

H-TYR-OBZL as a Precursor for Chemically Modified Tyrosine Analogs

The structure of this compound, with its protected carboxyl group and reactive phenolic hydroxyl group on the tyrosine side chain, makes it a valuable starting material for introducing various modifications to the tyrosine residue.

Synthesis of Phosphotyrosine Derivatives Utilizing Benzyl-Protected Phosphates (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH)

Phosphorylation of tyrosine residues is a critical post-translational modification in cellular signaling. The synthesis of phosphopeptides, which are essential tools for studying these processes, often involves the incorporation of protected phosphotyrosine building blocks. Fmoc-Tyr(PO(OBzl)OH)-OH is a widely used derivative for introducing phosphotyrosine into peptides synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) thieme-connect.denih.govoup.comamazonaws.comsigmaaldrich-jp.comsigmaaldrich.comnih.gov.

This building block features a benzyl (B1604629) group protecting one of the hydroxyls of the phosphate (B84403) moiety, while the other is left free thieme-connect.deoup.comsigmaaldrich-jp.com. The synthesis of Fmoc-Tyr(PO(OBzl)OH)-OH can be accomplished through phosphorylation of a protected tyrosine derivative, such as Fmoc-Tyr-OPac, followed by selective deprotection steps thieme-connect.de.

Despite its popularity, the use of Fmoc-Tyr(PO(OBzl)OH)-OH in SPPS presents certain challenges. The partially protected phosphate group can interfere with coupling efficiency, potentially involving the phosphate hydroxyl in the activation process sigmaaldrich-jp.com. Studies have shown that coupling efficiency can be sluggish and may require extended reaction times or double couplings thieme-connect.de. The choice of coupling reagent is crucial, with uronium-based reagents like HBTU or HATU generally providing better incorporation compared to phosphonium (B103445) reagents like BOP or PyBOP thieme-connect.desigmaaldrich-jp.comsigmaaldrich.com. Increasing the excess of the tertiary amine base, such as DIPEA, used with uronium reagents has also been found to be beneficial for improving coupling yields sigmaaldrich-jp.comsigmaaldrich.com.

Another consideration when using Fmoc-Tyr(PO(OBzl)OH)-OH in Fmoc-SPPS is the potential for partial debenzylation of the phosphate group during the piperidine-mediated Fmoc deprotection step oup.comsigmaaldrich-jp.com. This can lead to a reduction in the effective concentration of the activated amino acid derivative during subsequent couplings, particularly in peptides containing multiple phosphorylated residues sigmaaldrich-jp.com. Strategies such as increasing the excess of coupling reagents or exchanging the piperidine (B6355638) counterion for a tertiary amine can help mitigate this issue sigmaaldrich-jp.com.

Compared to other phosphotyrosine building blocks like the fully unprotected Fmoc-Tyr(PO3H2)-OH, Fmoc-Tyr(PO(OBzl)OH)-OH is generally preferred despite the challenges, as Fmoc-Tyr(PO3H2)-OH can lead to pyrophosphate formation in peptides with adjacent phosphotyrosine residues and also presents coupling difficulties oup.comsigmaaldrich-jp.comnih.gov.

Precursors for Radiolabeled Tyrosine Compounds (e.g., O-(2-[18F]fluoroethyl)-L-Tyrosine)

Radiolabeled tyrosine derivatives are important tools in medical imaging, particularly in positron emission tomography (PET). O-(2-[18F]fluoroethyl)-L-Tyrosine ([18F]FET) is a widely used amino acid tracer for PET imaging of brain tumors iiab.mewikipedia.orgbroadpharm.commdpi.comresearchgate.netnih.govnih.gov. While this compound is not the immediate precursor for [18F]FET radiosynthesis, protected tyrosine derivatives are utilized as precursors.

A key precursor for the synthesis of [18F]FET is t-Boc-(O-tosyloxyethyl)-L-Tyr-OBzl mdpi.comgoogle.comgoogle.com. The synthesis of this precursor involves the use of t-Boc-L-Tyr-OBzl, which can be derived from this compound through protection of the amine group with a Boc group google.comgoogle.com. The radiosynthesis of [18F]FET typically involves a nucleophilic fluorination reaction using [18F]fluoride with a suitable precursor mdpi.comnih.gov. The protected [18F]FET intermediate is then deprotected under acidic conditions to yield the final product mdpi.com.

The use of protected precursors like t-Boc-(O-tosyloxyethyl)-L-Tyr-OBzl allows for the radiosynthesis to be carried out efficiently, often in automated synthesis modules mdpi.comresearchgate.net. The synthesis of the non-radioactive precursor material is performed in a standard chemistry laboratory prior to the introduction of the radioisotope google.comgoogle.com.

This compound in the Construction of Complex Peptides and Peptidomimetics

This compound serves as a fundamental building block in the synthesis of peptides and peptidomimetics. Its protected carboxyl group allows for selective coupling with the amino group of another amino acid or a growing peptide chain, a key step in both solution-phase and solid-phase peptide synthesis cymitquimica.comlookchem.com. The presence of the free amine and the protected carboxylate in this compound facilitates its use in forming peptide bonds.

The benzyl ester protecting group is typically removed at the final stage of peptide synthesis, commonly by acidolysis (e.g., using trifluoroacetic acid) or hydrogenolysis thieme-connect.desigmaaldrich-jp.com. The choice of deprotection strategy depends on the other protecting groups present in the peptide sequence.

This compound and other tyrosine derivatives with benzyl-based protection strategies are integral to the construction of complex peptide sequences and peptidomimetics, which are molecules designed to mimic the biological activity of peptides. The ability to selectively protect and deprotect the functional groups of tyrosine is essential for the controlled formation of amide bonds and the incorporation of tyrosine residues at specific positions within the peptide chain nih.govub.eduacs.org.

Enzymatic Synthesis of Peptides Incorporating Tyrosine Residues

While chemical synthesis, particularly solid-phase methods, is the predominant approach for incorporating tyrosine and modified tyrosine residues into peptides, enzymatic methods are also explored, particularly for the synthesis of complex natural products like lasso peptides uzh.ch. Chemoenzymatic strategies can involve the use of enzymes in conjunction with chemically synthesized peptide fragments or modified amino acids.

Research has shown that enzymes can be utilized for the incorporation of non-canonical amino acids, including modified tyrosine derivatives, into peptide scaffolds uzh.ch. This often involves the heterologous expression and optimization of specific enzymes responsible for peptide synthesis or modification in biological systems uzh.ch. While the direct enzymatic synthesis of peptides using this compound as a substrate is not a widely reported method compared to chemical coupling strategies, enzymes play a role in the biosynthesis and modification of tyrosine-containing peptides in nature. Enzymatic methods for peptide synthesis, while offering potential advantages in terms of specificity and reduced use of harsh chemicals, are still an active area of research and may be particularly suited for specific peptide sequences or modifications that are challenging to achieve solely through chemical means.

Mechanistic and Kinetic Aspects of H Tyr Obzl Reactions

Investigation of Reaction Pathways in H-TYR-OBZL Synthesis and Derivatization.

This compound serves as a versatile intermediate for further derivatization, primarily through reactions involving its free amino group or modifications to the benzyl (B1604629) ester and ether protecting groups. In peptide synthesis, the amino group of this compound can undergo coupling reactions with activated carboxyl groups of other amino acids or peptide fragments to form amide bonds. Various coupling reagents, such as carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, HBTU), and uronium salts (e.g., HATU, TBTU), are employed to activate the carboxyl component and facilitate amide bond formation ekb.egpeptide2.commdpi.com. The mechanism often involves the formation of an activated ester intermediate that is then attacked by the amino group of this compound ekb.egmdpi.com.

The benzyl ester protecting group of this compound can be removed through various methods, including catalytic hydrogenolysis or treatment with strong acids like HF or HBr ekb.eg. Similarly, the benzyl ether protecting group on the phenolic hydroxyl can be cleaved under conditions such as catalytic hydrogenolysis or treatment with strong acids ekb.eg. The choice of deprotection method depends on the other protecting groups present in the molecule to maintain orthogonality iris-biotech.de.

Stereochemical Control and Diastereoselectivity in this compound-Involving Reactions.

Stereochemical integrity is a critical concern in reactions involving chiral amino acid derivatives like this compound, particularly in peptide synthesis. Amino acids, except for glycine (B1666218), possess at least one asymmetric carbon atom and are typically used in their L-configuration in peptide synthesis ekb.eg. Maintaining this stereochemistry throughout the coupling and deprotection steps is essential to prevent racemization or epimerization, which can lead to the formation of undesired diastereomers mdpi.com.

Racemization in peptide synthesis often occurs through the formation of an oxazol-5(4H)-one intermediate, which is a chirally unstable species mdpi.comthieme-connect.de. The activation of the carboxyl group of an N-protected amino acid can lead to the formation of this intermediate thieme-connect.de. The presence and nature of the N-protecting group can influence the tendency for racemization thieme-connect.de. While this compound has a free amino group, it is typically coupled with an N-protected amino acid. The choice of coupling reagent and reaction conditions, including the solvent and base, significantly impacts the degree of racemization mdpi.com. For example, the use of certain coupling agents like HATU/HOAt has been reported to suppress epimerization by inducing hydrogen bonding that covers the formation of oxazolone (B7731731) mdpi.com.

Diastereoselectivity becomes relevant when new stereocenters are created during reactions involving this compound or when coupling this compound with another chiral molecule. While the inherent chirality of the tyrosine residue in this compound is established, reactions at other positions or coupling with chiral partners can introduce the possibility of forming diastereomers msu.edu. Controlling these reactions to favor the formation of a specific diastereomer requires careful consideration of steric and electronic factors, as well as the reaction mechanism and conditions msu.edu. For instance, studies on diastereoselective synthesis of proline derivatives using protected glutamic acid (like Cbz-Glu-OBzl) as a starting material have shown high diastereoselectivity (d.e. > 96%) in certain cyclization reactions researchgate.net. Although this example is not directly with this compound, it illustrates how benzyl ester protection can be part of a strategy to achieve high diastereoselectivity.

Understanding and Addressing Undesirable Side Reactions in this compound Chemistry.

Several undesirable side reactions can occur during the synthesis and reactions of this compound, particularly in the context of peptide synthesis and deprotection. These side reactions can lead to reduced yields, product heterogeneity, and difficulties in purification.

One significant side reaction involves the potential modification of the tyrosine side chain. The phenolic hydroxyl group, even when protected as a benzyl ether, can be susceptible to certain conditions. During deprotection steps, especially those involving strong acids, carbocations generated from the cleavage of protecting groups (such as t-butyl cations from Boc or tBu groups) can react with susceptible amino acid residues like tryptophan, tyrosine, and methionine, leading to the formation of t-butyl derivatives peptide2.compeptide.com. Benzylation of sensitive residues like tyrosine during cleavage reactions has also been observed sigmaaldrich-jp.com. The addition of scavengers, such as ethanedithiol (EDT) or thioanisole (B89551), to the cleavage mixture can help to minimize these alkylation side reactions by reacting with the carbocations peptide2.compeptide.compeptide.com.

Another class of side reactions involves the protecting groups themselves. In Fmoc chemistry, the removal of the Fmoc group with a base like piperidine (B6355638) generates dibenzofulvene, a reactive electrophile that can react with the deprotected amine unless scavenged, typically by excess piperidine peptide.com. While this is not a direct reaction of this compound's side chain, it's a crucial aspect of the chemistry it is often involved in.

Hydrolysis of the benzyl ester is another potential side reaction, particularly in the presence of water or under basic conditions asianpubs.org. This can lead to the formation of the free carboxylic acid, which would interfere with subsequent coupling reactions requiring the ester.

In enzymatic peptide synthesis involving C-terminal protected benzyl esters, hydrolysis of the benzyl ether can be a side reaction that reduces conversion over time asianpubs.org. The addition of organic co-solvents or additives like polyethylene (B3416737) glycol (PEG) has been shown to minimize hydrolytic side reactions in such systems asianpubs.org.

The potential for racemization, as discussed in Section 6.2, is also a critical undesirable side reaction that must be addressed through careful selection of coupling reagents, protecting groups, and reaction conditions mdpi.com.

The table below summarizes some common side reactions and strategies to mitigate them:

| Undesirable Side Reaction | Description | Mitigation Strategies |

| Alkylation of Tyrosine Side Chain | Reaction of the phenolic hydroxyl group with carbocations generated during deprotection. | Use of scavengers (e.g., EDT, thioanisole) in cleavage cocktails; adding water to suppress alkylation. peptide2.compeptide.compeptide.com |

| Hydrolysis of Benzyl Ester | Cleavage of the benzyl ester, yielding the free carboxylic acid. | Minimize water content; control pH; optimize reaction conditions in enzymatic synthesis. asianpubs.org |

| Racemization/Epimerization | Loss of stereochemical integrity at the alpha-carbon. | Careful selection of coupling reagents, bases, solvents, and temperature; use of additives to suppress oxazolone formation. mdpi.com |

| Reaction with Dibenzofulvene (in Fmoc) | Reaction of the deprotected amine with dibenzofulvene generated during Fmoc removal. | Use of excess base (e.g., piperidine) as a scavenger. peptide.com |

| Benzylation during Cleavage | Transfer of benzyl groups to sensitive residues during deprotection. | Use of scavengers like EDT. sigmaaldrich-jp.com |

This compound, also known as L-Tyrosine benzyl ester, is a derivative of the amino acid tyrosine where the carboxyl group is esterified with a benzyl group. This modification is commonly employed in peptide synthesis to protect the carboxyl function during coupling reactions. The compound is typically encountered as a salt, such as the p-toluenesulfonate salt (this compound·Tos-OH) or the hydrochloride salt (this compound·HCl).

Analytical characterization and quality control are critical in research involving this compound to ensure its purity, structural integrity, and stability. Various advanced analytical techniques are utilized for these purposes.

Analytical Characterization and Quality Control for H Tyr Obzl in Research

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, Column Chromatography)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and column chromatography, are fundamental for assessing the purity of H-TYR-OBZL and for its separation from impurities or reaction byproducts. HPLC is a widely used technique for purity analysis, with reported purities for this compound·Tos-OH often exceeding 98% based on HPLC analysis. china-manufacturer-directory.comvwr.com

Column chromatography, frequently employing silica (B1680970) gel as the stationary phase, is a common method for purifying this compound and related protected amino acid derivatives after synthesis. pku.edu.cnoup.comgoogle.comgoogle.com Different solvent systems are utilized as the mobile phase depending on the specific compound and impurities. Examples from related syntheses show the use of solvent mixtures like hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate for purification by column chromatography. pku.edu.cnoup.com The choice of eluent composition is crucial for achieving effective separation. pku.edu.cnoup.com

The purity of the eluted fractions can be monitored using Thin Layer Chromatography (TLC), comparing the retention factor (Rf) to expected values. pku.edu.cn

Spectroscopic and Spectrometric Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic and spectrometric techniques are essential for confirming the structure of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed information about the hydrogen atoms within the molecule, allowing for verification of the compound's structure and identification of any structural isomers or impurities. pku.edu.cnoup.comrsc.orgruifuchem.comresearchgate.netacdlabs.comresearchgate.net ¹H NMR spectra of related tyrosine derivatives have been reported, showing characteristic chemical shifts and coupling patterns corresponding to the different proton environments in the molecule. pku.edu.cnoup.comrsc.orgresearchgate.net

Mass Spectrometry (MS), including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and LC-MS, is used to determine the molecular weight of this compound and to identify fragments, providing complementary information for structural confirmation and purity assessment. acdlabs.comrsc.orgsigmaaldrich-jp.comchemicalbook.comruifuchemical.com Mass spectra can show the molecular ion peak (e.g., M+H⁺) and characteristic fragment ions resulting from the fragmentation of the molecule in the gas phase. chemicalbook.comuni.luuni.lu Predicted collision cross-section values based on mass spectrometry data can also provide insights into the compound's three-dimensional structure. uni.luuni.lu

Infrared (IR) spectroscopy can also be used to confirm the presence of key functional groups in the this compound structure, such as amine, carbonyl, and hydroxyl groups. oup.comruifuchem.com

Methodologies for Assessing Stability and Degradation Pathways of this compound and Derived Peptides

Assessing the stability of this compound is important for its storage and use in peptide synthesis. This compound·Tos-OH is generally reported as stable under ordinary conditions. china-manufacturer-directory.com However, the stability of amino acid derivatives and peptides can be influenced by various factors, including temperature, pH, and the presence of moisture or oxidizing agents. cymitquimica.com

In peptide synthesis, the stability of protected amino acids like this compound and the resulting peptides under cleavage and deprotection conditions is a critical consideration. peptide.comnih.gov For instance, the benzyl (B1604629) ester protecting group is typically removed by acidolysis, often using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), or by hydrogenation. peptide.comoup.com The choice of deprotection strategy depends on the other protecting groups present in the peptide and the susceptibility of the peptide sequence to degradation under the cleavage conditions. peptide.comnih.gov

Studies on the stability of peptides containing modified tyrosine residues, such as phosphotyrosine, highlight the importance of considering potential degradation pathways during purification and handling. nih.goviris-biotech.de For example, phosphotyrosine-containing peptides can show decomposition in certain solvent systems used for HPLC purification, necessitating optimization of chromatographic conditions, such as adjusting the pH, to maintain stability. nih.gov While these studies focus on modified tyrosine residues within peptides, they underscore the general principle that the stability of tyrosine derivatives and derived peptides should be carefully evaluated under the specific conditions of synthesis, purification, and storage.

Degradation pathways can include hydrolysis of the ester bond, racemization of the chiral center, or degradation of the tyrosine side chain. Monitoring the purity and structural integrity of this compound and derived peptides over time using techniques like HPLC and MS is essential for identifying and characterizing degradation products.

Q & A

Q. How do interdisciplinary approaches enhance understanding of this compound’s pharmacokinetic properties?

- Methodological Answer : Integrate ADME assays (Caco-2 permeability, microsomal stability) with in silico predictions (QSAR models). Cross-validate results using rodent pharmacokinetic studies. Collaborate with computational chemists to refine bioavailability predictions .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.